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molecular formula C15H12N6O2 B8610026 N-(2-methyl-5-nitropyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

N-(2-methyl-5-nitropyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

Cat. No. B8610026
M. Wt: 308.29 g/mol
InChI Key: QCORRRHOLQBGEN-UHFFFAOYSA-N
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Procedure details

Palladium(II) acetate (65.3 mg, 0.29 mmol) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (336 mg, 0.58 mmol) were mixed together in a reaction vessel and evacuated and purged with nitrogen 3 times. Toluene (35 ml) was added and the resulting mixture was heated to to 50°C for 45 minutes, then cooled to r.t. To this mixture at r.t was added 3-bromo-2-methyl-5-nitropyridine (694 mg, 3.20 mmol), then 4-(pyridin-3-yl)pyrimidin-2-amine (500 mg, 2.91 mmol) and cesium carbonate (1421 mg, 4.36 mmol), and the resulting mixture heated at 90 °C for 16 hours under N2. The reaction mixture was cooled to RT, 150ml EtOAc was added and the mixture was filtered. The filtrate was concentrated, diluted with EtOAc (500 mL), and washed sequentially with water (300 mL) and saturated brine (150 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product, ~2g brown wet solid. The crude product was purified by flash silica chromatography, elution gradient 0 to 4% MeOH in DCM. Pure fractions eluting at 3% were evaporated to dryness to afford N-(2-methyl-5-nitropyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (169 mg, 18.86 %) as a cream solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0131 mol
Type
reagent
Reaction Step One
Quantity
0.0871 L
Type
solvent
Reaction Step Two
Quantity
0.00871 mol
Type
reactant
Reaction Step Three
Quantity
0.00828 mol
Type
reactant
Reaction Step Four
Quantity
0.00174 mol
Type
catalyst
Reaction Step Five
Quantity
0.000871 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
839
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0131 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0871 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00871 mol
Type
reactant
Smiles
C1=CC(=CN=C1)C2=NC(=NC=C2)N
Step Four
Name
Quantity
0.00828 mol
Type
reactant
Smiles
CC1=C(C=C(C=N1)[N+](=O)[O-])Br
Step Five
Name
Quantity
0.00174 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000871 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=N1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Measurements
Type Value Analysis
YIELD 21.22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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